2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide
Description
Contextualizing 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide within Sulfonamide Medicinal Chemistry
Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a cornerstone of medicinal chemistry. The initial discovery of sulfonamide antibiotics in the 1930s revolutionized the treatment of bacterial infections. Since then, the versatility of the sulfonamide moiety has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities. These include diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs. researchgate.net
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another privileged structure in drug discovery. Its presence can influence a molecule's solubility, polarity, and ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.
The compound , this compound, combines these two key pharmacophores. The "2-chloro" substitution on the pyridine ring can significantly impact the electronic properties of the ring and provide a handle for further chemical modification. The "N-(2-methylpropyl)" group, also known as an isobutyl group, attached to the sulfonamide nitrogen, contributes to the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Rationale for Investigating Novel Pyridine-3-sulfonamide (B1584339) Derivatives
The continued interest in synthesizing and evaluating novel pyridine-3-sulfonamide derivatives stems from several key motivations in drug discovery:
Broadening the Spectrum of Biological Activity: Researchers continuously explore new chemical space to identify compounds with novel or improved therapeutic effects. By systematically modifying the substituents on the pyridine ring and the sulfonamide nitrogen, chemists can generate libraries of compounds for screening against a wide range of biological targets.
Overcoming Drug Resistance: The emergence of resistance to existing drugs, particularly in the fields of infectious disease and oncology, is a major global health concern. Novel pyridine-3-sulfonamide derivatives may exhibit different mechanisms of action or be less susceptible to the resistance mechanisms that affect current therapies.
Improving Pharmacokinetic and Safety Profiles: Even when a compound shows promising biological activity, its development into a viable drug can be hampered by poor ADME properties or off-target toxicity. The synthesis of new derivatives allows for the optimization of these properties to create safer and more effective medicines.
Targeting Specific Enzyme Isoforms: Many enzymes exist as multiple isoforms, some of which are associated with disease states while others are essential for normal physiological function. The design of isoform-selective inhibitors is a key strategy to minimize side effects. The structural diversity of pyridine-3-sulfonamides offers opportunities to achieve such selectivity. For instance, various substituted pyridine-3-sulfonamides have been investigated as selective inhibitors of carbonic anhydrase isoforms. mdpi.com
Hypothesized Biological Targets and Mechanistic Pathways for this compound Research
Given the known activities of related compounds, several biological targets and mechanistic pathways could be hypothesized for pyridine-3-sulfonamide derivatives like this compound:
Enzyme Inhibition: A primary and well-established mechanism of action for sulfonamides is enzyme inhibition. The sulfonamide group can act as a zinc-binding group, making enzymes that contain a zinc ion in their active site, such as carbonic anhydrases and matrix metalloproteinases, potential targets. mdpi.com Pyridine-sulfonamide derivatives have also been explored as inhibitors of kinases, such as phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways and are often dysregulated in cancer. researchgate.netgoogle.com
Receptor Modulation: While less common than enzyme inhibition, some sulfonamide-containing compounds can act as modulators of cell surface or nuclear receptors.
Antimicrobial Activity: Building on the legacy of sulfa drugs, novel sulfonamides are still being investigated for their potential as antibacterial, antifungal, and antiprotozoal agents.
The specific substitution pattern of this compound would influence its potential biological activity. The isobutyl group, for instance, could fit into a hydrophobic pocket of a target protein, while the chloro-substituted pyridine ring could engage in specific interactions with the active site.
Overview of Research Objectives and Scope for this compound
Although specific research on this compound is not currently in the public domain, a hypothetical research program focused on this compound would likely encompass the following objectives and scope:
Chemical Synthesis and Characterization: The initial phase would involve the development of a robust and efficient synthetic route to produce the compound with high purity. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
In Vitro Biological Screening: The compound would be screened against a panel of biologically relevant targets, such as a broad range of kinases, proteases, or microbial strains, to identify any potential therapeutic activity.
Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, a medicinal chemistry program would be initiated to synthesize and test a series of analogues. This would involve modifying the substituents on the pyridine ring and the sulfonamide nitrogen to understand how these changes affect biological activity and to optimize potency and selectivity.
Mechanism of Action Studies: Once a lead compound with sufficient potency is identified, further studies would be conducted to elucidate its precise mechanism of action at the molecular level.
The following table provides a hypothetical overview of related pyridine-sulfonamide compounds and their reported biological activities, which would serve as a foundation for investigating a novel compound like this compound.
| Compound Class | Biological Target/Activity | Reference |
| 4-Substituted Pyridine-3-sulfonamides | Carbonic Anhydrase Inhibitors | mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase Inhibitors | nih.gov |
| Pyridine-3-sulfonamide Derivatives | PI3-Kinase Inhibitors | google.com |
| Pyridine-sulfonamide Hybrids | VEGFR-2 Inhibitors, Apoptosis Inducers | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7(2)6-12-15(13,14)8-4-3-5-11-9(8)10/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZYRJIQVCIKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide
Historical and Contemporary Approaches to Pyridine-Sulfonamide Synthesis
The synthesis of sulfonamides, a class of compounds with significant applications in medicinal and agricultural chemistry, has been a subject of extensive research. rsc.orgnih.gov Historically, the most fundamental and widely used method for creating a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. acs.orgeurjchem.com This classical approach, often carried out in the presence of a base like pyridine (B92270) to scavenge the hydrochloric acid byproduct, remains a cornerstone of organic synthesis due to its reliability and broad applicability. researchgate.net
In recent years, contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These modern approaches aim to overcome the limitations of traditional methods, such as the need for pre-functionalized starting materials (i.e., sulfonyl chlorides) and the use of stoichiometric bases and chlorinated solvents. acs.orgsci-hub.se
Key contemporary developments in sulfonamide synthesis include:
Direct C-H Sulfonylation: This approach circumvents the need for pre-activated starting materials by directly forming a C-S bond on an unfunctionalized pyridine ring. chemrxiv.org While powerful, this method can sometimes suffer from poor regioselectivity, delivering mixtures of isomers. chemrxiv.org
Catalytic Methods: The use of novel catalysts, including quinoline-based dendrimer-like ionic liquids, has been explored to promote the synthesis of pyridine derivatives bearing sulfonamide moieties under mild conditions. rsc.org
Electrochemical Synthesis: Electrochemistry offers a modern, greener route to sulfonamides, avoiding harsh reaction conditions and reagents. chemistryworld.com
Novel Reagents: The development of new reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), allows for the direct synthesis of primary sulfonamides from organometallic reagents like Grignard or organolithium compounds in a single step. acs.org
These advancements reflect a broader shift in synthetic chemistry towards processes that are more atom-economical, selective, and sustainable.
Detailed Synthetic Pathway Development for 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide
The most direct and common synthetic route to this compound involves a two-stage process: first, the synthesis of the key intermediate, 2-chloropyridine-3-sulfonyl chloride, followed by its reaction with isobutylamine (B53898) (2-methylpropylamine).
The primary precursors for the target compound are 2-chloropyridine-3-sulfonyl chloride and isobutylamine. While isobutylamine is a readily available commercial reagent, the synthesis of the sulfonyl chloride intermediate is the critical step requiring careful control.
There are several established methods for the synthesis of 2-chloropyridine-3-sulfonyl chloride:
Direct Sulfonation of 2-chloropyridine (B119429): This method involves the reaction of 2-chloropyridine with chlorosulfonic acid. pipzine-chem.com The sulfonic acid group is introduced onto the pyridine ring, which is then converted to the sulfonyl chloride. This process requires careful temperature control to prevent side reactions and ensure product purity. pipzine-chem.com
From 3-amino-2-chloropyridine (B31603): An alternative route begins with 3-amino-2-chloropyridine. pipzine-chem.com This starting material can be converted to the corresponding sulfonyl chloride through a diazotization reaction followed by reaction with sulfur dioxide and a copper catalyst (the Sandmeyer reaction).
From Hydroxypyridine Sulfonic Acids: Chlorinated pyridine sulfonyl chlorides can also be prepared from hydroxypyridine sulfonic acids. google.com This process utilizes a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂) gas, which acts as the chlorinating agent to replace the hydroxyl groups on both the ring and the sulfonic acid moiety. google.comgoogle.com
The table below summarizes these synthetic routes for the key precursor.
| Starting Material | Reagents | Key Transformation | Reference |
| 2-Chloropyridine | Chlorosulfonic acid, Thionyl chloride/Phosphorus pentachloride | Electrophilic sulfonation | pipzine-chem.com |
| 3-Amino-2-chloropyridine | NaNO₂, HCl, SO₂, CuCl₂ | Sandmeyer reaction | pipzine-chem.com |
| 4-Hydroxypyridine-3-sulfonic acid | Phosphorus trichloride (PCl₃), Chlorine (Cl₂) | Chlorination/Substitution | google.comgoogle.com |
This is an interactive data table. You can sort and filter the data as needed.
Optimization of these precursor syntheses typically focuses on maximizing yield and purity by controlling reaction temperature, stoichiometry of reagents, and reaction time.
The final step in the synthesis is the formation of the sulfonamide bond. This is achieved through the nucleophilic substitution reaction between 2-chloropyridine-3-sulfonyl chloride and isobutylamine.
The general procedure involves dissolving the amine in a suitable organic solvent, such as dichloromethane, and adding the sulfonyl chloride. eurjchem.com An acid scavenger, typically a tertiary amine like pyridine or an inorganic base like sodium carbonate, is often included to neutralize the HCl generated during the reaction. researchgate.netchemicalbook.com The reaction is commonly stirred at room temperature for several hours until completion. eurjchem.com
Optimization parameters for this step include:
Solvent: Dichloromethane is frequently used, but other aprotic solvents can be employed. eurjchem.com
Base: The choice and amount of base can influence reaction rate and ease of purification. While pyridine is common, simpler inorganic bases can also be effective. sci-hub.se
Temperature: Most reactions proceed efficiently at room temperature (20-27 °C), minimizing the formation of byproducts. eurjchem.comchemicalbook.com
Stoichiometry: A slight excess of the sulfonyl chloride may be used to ensure complete consumption of the amine. eurjchem.com
The following table outlines typical conditions for this type of sulfonamide formation.
| Parameter | Condition | Purpose | Reference |
| Reactants | 2-chloropyridine-3-sulfonyl chloride, Isobutylamine | Form the sulfonamide bond | - |
| Solvent | Dichloromethane (DCM) | Dissolve reactants | eurjchem.com |
| Base | Pyridine or Sodium Carbonate | Neutralize HCl byproduct | researchgate.netchemicalbook.com |
| Temperature | Room Temperature (20-27 °C) | Controlled reaction rate | eurjchem.comchemicalbook.com |
| Reaction Time | 2-6 hours | Ensure reaction completion | eurjchem.com |
This is an interactive data table. You can sort and filter the data as needed.
After the reaction is complete, a systematic purification strategy is employed to isolate the pure product. A typical workup procedure involves several steps:
Solvent Removal: The reaction solvent is removed under reduced pressure using a rotary evaporator. chemicalbook.com
Aqueous Wash: The residue is often dissolved in a water-immiscible organic solvent (like dichloromethane) and washed sequentially with aqueous solutions to remove impurities. This can include washing with a weak acid (e.g., dilute HCl) to remove excess amine and base, followed by a wash with brine (saturated NaCl solution). chemicalbook.com
Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. chemicalbook.com
Final Concentration: The drying agent is filtered off, and the solvent is evaporated to yield the crude product. chemicalbook.com
Recrystallization: For higher purity, the crude solid is often recrystallized from a suitable solvent system, such as an ethanol/water mixture. eurjchem.com This process yields the final product as a crystalline solid.
Chemo- and Regioselectivity Considerations in the Synthesis of this compound
Chemo- and regioselectivity are critical considerations in ensuring the efficient synthesis of the desired molecule.
Regioselectivity refers to the control of the position of the chemical reaction. In the synthesis of the 2-chloropyridine-3-sulfonyl chloride precursor from 2-chloropyridine, the sulfonation must occur specifically at the C-3 position of the pyridine ring. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the chloro substituent, direct the incoming electrophile (the sulfonating agent) to this position. Synthesizing the target from 3-amino-2-chloropyridine inherently defines the regiochemistry from the outset. pipzine-chem.com Contemporary research on direct C-H functionalization of pyridine highlights the challenges in controlling regioselectivity, where different bases can be used to steer the reaction to either the C-2 or C-4 position. chemrxiv.org This underscores the importance of choosing a synthetic route that provides unambiguous control over the substituent placement, as the methods for the this compound precursor do.
Chemoselectivity involves the selective reaction of one functional group in the presence of others. The final step of the synthesis—the reaction of 2-chloropyridine-3-sulfonyl chloride with isobutylamine—is a highly chemoselective process. The sulfonyl chloride group (-SO₂Cl) is significantly more reactive towards the amine nucleophile than the chloride atom attached to the pyridine ring. This difference in reactivity allows for the selective formation of the sulfonamide bond without undesired side reactions at the C-2 position of the pyridine ring under standard conditions.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se The synthesis of this compound can be evaluated and improved through this lens.
Key areas for applying green chemistry principles include:
Solvent Choice: Traditional syntheses often use chlorinated solvents like dichloromethane. eurjchem.com A greener approach would involve replacing these with more environmentally benign solvents. Research has demonstrated that sulfonamide synthesis can be effectively carried out in water, which dramatically improves the environmental profile of the process. sci-hub.sersc.org
Base Selection: The use of organic bases like pyridine can be problematic due to their toxicity and difficulty in removal. A facile and green alternative is to use simple, inexpensive inorganic bases like sodium carbonate (Na₂CO₃) in an aqueous medium. sci-hub.se This approach can also simplify product isolation, which may only require filtration after acidification. rsc.org
Catalysis: Employing catalysts instead of stoichiometric reagents is a core principle of green chemistry. The development of catalytic systems, such as those using ionic liquids, for the synthesis of sulfonamide-containing heterocycles points toward more sustainable synthetic routes. rsc.orgresearchgate.net
By incorporating strategies such as using water as a solvent and replacing organic bases with inorganic ones, the synthesis of this compound can be made significantly more sustainable and environmentally friendly.
Structure Activity Relationship Sar Studies of 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide Derivatives
Design Principles for Structural Modification of 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide
The design of novel analogs of this compound is guided by established principles of medicinal chemistry, including bioisosterism and the optimization of physicochemical properties. The sulfonamide group is a key functional moiety, often serving as a bioisostere for carboxylic acids, which can lead to improved metabolic stability and membrane permeability. tandfonline.comdrughunter.com Strategic modifications aim to enhance interactions with biological targets, improve pharmacokinetic profiles, and potentially reduce off-target effects.
Key design principles include:
Target-specific interactions: Modifications are designed to optimize interactions with the specific amino acid residues within the binding site of the biological target. This can involve introducing groups that can form hydrogen bonds, ionic bonds, or hydrophobic interactions.
Physicochemical property modulation: Alterations to the structure are made to fine-tune properties such as lipophilicity (logP), solubility, and metabolic stability. These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. mdpi.com
Bioisosteric replacement: This strategy involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. drughunter.comzu.ac.aecambridgemedchemconsulting.com For instance, the pyridine (B92270) ring could be replaced with other heteroaromatic systems, or the isobutyl group could be substituted with other alkyl or cycloalkyl moieties.
Systematic Derivatization Strategies at Key Molecular Positions
Systematic derivatization of the this compound scaffold is essential for a comprehensive understanding of its SAR. The molecule presents three primary sites for modification: the pyridine ring, the sulfonamide nitrogen, and the isobutyl moiety.
The pyridine ring is a crucial component of the scaffold, and its substitution pattern can significantly influence biological activity.
Halogenation: The introduction of additional halogen atoms or the variation of the existing chlorine atom can modulate the electronic properties and lipophilicity of the molecule. For instance, the position and nature of the halogen can affect the pKa of the pyridine nitrogen and its ability to engage in hydrogen bonding. In some pyridine derivatives, the presence of chloro and hydroxyl groups has been shown to impact antimicrobial activity. nih.gov
Alkylation: The addition of small alkyl groups, such as a methyl group, to the pyridine ring can impact steric interactions within the binding pocket of a target protein. The position of the alkyl group is critical, as it can either enhance or hinder binding.
The following table illustrates hypothetical modifications to the pyridine ring and their potential impact on biological activity based on general SAR principles for related compounds.
| Modification at Pyridine Ring | Rationale | Potential Impact on Activity |
| Replacement of 2-chloro with 2-fluoro | Altering electronic properties and hydrogen bonding potential | May increase or decrease binding affinity depending on the target |
| Addition of a 5-methyl group | Increasing lipophilicity and steric bulk | Could enhance hydrophobic interactions or cause steric hindrance |
| Replacement of pyridine with pyrimidine | Modulating the nitrogen arrangement and electronic distribution | May lead to altered binding modes and selectivity acs.org |
N-substitution: The nature of the substituent on the sulfonamide nitrogen can significantly impact the compound's properties. In general, for N-1-substituted sulfonamides, the biological activity varies with the nature of the substituent at the amino group. pharmacy180.com Introducing different alkyl or aryl groups can alter the compound's size, shape, and lipophilicity, thereby influencing its interaction with the target and its pharmacokinetic properties.
The isobutyl group attached to the sulfonamide nitrogen contributes to the lipophilicity and steric profile of the molecule.
Alkyl Chain Variation: The length and branching of the alkyl chain can have a profound effect on biological activity. Studies on other sulfonamide inhibitors have shown that an aliphatic chain of the proper length is crucial for activity. nih.gov Variations could include linear alkyl chains of different lengths (e.g., propyl, butyl, pentyl) or other branched isomers (e.g., sec-butyl, tert-butyl).
Cycloalkyl Substitution: Replacing the isobutyl group with a cycloalkyl ring (e.g., cyclopropyl, cyclobutyl, cyclopentyl) can introduce conformational rigidity, which may lead to a more defined interaction with the target protein and potentially increase potency and selectivity.
The table below provides examples of potential variations of the isobutyl moiety and the expected influence on activity.
| Variation of Isobutyl Moiety | Rationale | Potential Impact on Activity |
| n-propyl | Decrease in steric bulk and lipophilicity | May alter binding affinity and solubility |
| n-pentyl | Increase in alkyl chain length and lipophilicity | Could enhance hydrophobic interactions but may decrease solubility researchgate.netnih.gov |
| Cyclopentyl | Introduction of a cyclic structure | May provide a better fit in a specific binding pocket and improve potency |
Correlation of Structural Changes with Mechanistic Biological Activity Profiles
The structural modifications detailed above are directly correlated with the mechanistic biological activity of the resulting analogs. For instance, in the context of enzyme inhibition, these changes can affect the binding affinity (Ki or IC50 values) and selectivity for the target enzyme over other related enzymes.
For example, in studies of pyrazolopyridine sulfonamides as carbonic anhydrase inhibitors, the nature of the linker between the sulfonamide and the pyrazolopyridine moiety was found to be crucial for inhibitory activity against different isoforms of the enzyme. mdpi.com A direct connection or the presence of a short linker significantly influenced the potency and selectivity. mdpi.com Similarly, for inhibitors of other enzymes, the spatial arrangement of functional groups is critical for optimal interaction with the active site. For instance, the sulfonamide group itself often acts as a zinc-binding group in metalloenzymes. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qub.ac.uk For analogs of this compound, QSAR studies can provide valuable insights for the design of new, more potent derivatives.
A typical QSAR study involves the following steps:
Data Set Generation: A series of analogs with a range of biological activities is synthesized and tested.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices).
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to develop a mathematical equation that correlates the descriptors with the biological activity. qub.ac.ukqub.ac.uk
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. qub.ac.uk
For pyridine-sulfonamide derivatives, QSAR models can help to identify the key structural features that are most important for their biological activity. For example, a QSAR model might reveal that lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with activity, while steric bulk in another region is detrimental. Such models serve as a predictive tool to prioritize the synthesis of new compounds with a higher probability of being active. nih.govresearchgate.net
Mechanistic Biological Evaluation of 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide in Vitro
Target Identification and Validation Approaches
The initial steps in understanding the mechanism of a novel compound involve identifying its molecular targets. For a molecule like 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide, several approaches can be hypothesized based on its chemical structure.
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Kinases, Proteases)
The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes.
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com The sulfonamide group, in its deprotonated form (SO₂NH⁻), coordinates to the zinc ion in the enzyme's active site, displacing a water or hydroxide (B78521) molecule and thereby blocking the enzyme's catalytic activity. nih.gov Pyridine-3-sulfonamides, in particular, have been investigated as potent CA inhibitors. The electron-withdrawing nature of the pyridine (B92270) ring can increase the acidity of the sulfonamide proton, facilitating its binding to the zinc ion. nih.gov
Different isoforms of human carbonic anhydrase (hCA) exist, and their inhibition has therapeutic applications. For instance, inhibiting cytosolic hCA II is a strategy for treating glaucoma, while targeting the tumor-associated transmembrane isoforms hCA IX and XII is explored in cancer therapy. mdpi.comnih.gov Studies on related pyrazolo[4,3-c]pyridine sulfonamides have shown varying inhibitory activity and selectivity against different hCA isoforms. mdpi.com For example, some compounds in this class were found to be more potent against hCA I than the standard inhibitor acetazolamide. mdpi.com
Hypothetical Inhibition Data for Structurally Related Pyridine Sulfonamides against Carbonic Anhydrase Isoforms:
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | More potent than Acetazolamide | mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | Variable, some highly active | mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA IX | Moderate to low activity | mdpi.com |
Kinase Inhibition: The pyridine ring is a common scaffold in many protein kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation. nih.govmdpi.com Some sulfonamide-containing molecules have been developed as dual PI3K/mTOR inhibitors, targeting key components of the PI3K/AKT/mTOR signaling pathway involved in cell proliferation and survival. mdpi.com Additionally, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share the pyridine core, have been shown to inhibit both tyrosine and serine/threonine kinases. nih.gov Therefore, this compound could potentially exhibit inhibitory activity against specific kinases.
Receptor Binding Assays and Ligand-Target Interactions
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For a compound like this compound, its potential to bind to various receptors would be speculative without experimental data. However, based on related structures, certain interactions could be explored. For instance, a related compound, 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), was identified as a selective antagonist for the peroxisome proliferator-activated receptor delta (PPARδ), binding covalently to a cysteine residue in the binding pocket. nih.gov This suggests that pyridine sulfonamide scaffolds can be tailored to interact with nuclear receptors.
Protein-Protein Interaction Modulation
Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy. There is no direct evidence to suggest that this compound would modulate PPIs. However, this is a possibility for any small molecule and would require specific screening assays to determine.
Cellular Pathway Analysis and Molecular Mechanism of Action
Understanding how a compound affects cellular pathways is crucial to elucidating its mechanism of action.
Intracellular Signaling Cascades Affected by this compound
Based on the potential enzyme targets discussed above, this compound could affect several intracellular signaling cascades.
If the compound inhibits kinases such as PI3K or mTOR, it would directly interfere with the PI3K/AKT/mTOR pathway. mdpi.com Inhibition of this pathway can lead to cell cycle arrest and apoptosis. mdpi.com Studies on sulfonamide methoxypyridine derivatives have shown that they can decrease the phosphorylation of AKT, a key downstream effector of PI3K. mdpi.com
If the compound acts as a carbonic anhydrase inhibitor , it could affect cellular pH regulation. In cancer cells, inhibition of tumor-associated CAs like CA IX and XII can disrupt the pH balance, leading to reduced tumor cell survival and proliferation. nih.gov
Gene Expression Profiling and Proteomic Analysis
Gene expression profiling and proteomic analysis are powerful tools to obtain an unbiased view of the cellular response to a compound.
Gene Expression Profiling: By analyzing changes in mRNA levels, one could identify genes whose expression is altered by this compound. For example, the PPARδ antagonist GSK3787 was shown to inhibit the basal transcription of the CPT1a gene. nih.gov If the target compound were to have a similar activity, one would expect to see changes in the expression of PPARδ target genes.
Proteomic Analysis: Chemical proteomics, using immobilized small-molecule probes, can be employed to identify the protein targets of a compound. nih.gov An immobilized pyrido[2,3-d]pyrimidine ligand was used to pull down and identify over 30 human protein kinases affected by this class of compounds. nih.gov A similar approach could be used for this compound to identify its direct binding partners within the proteome.
Summary of Potential Biological Activities and Investigative Methods:
| Potential Activity | Investigative Method | Potential Cellular Outcome |
|---|---|---|
| Carbonic Anhydrase Inhibition | Enzyme Inhibition Assay | Altered pH homeostasis |
| Kinase Inhibition | Kinase Activity Assay | Modulation of signaling pathways (e.g., PI3K/AKT) |
| Receptor Binding | Receptor Binding Assay | Agonism or antagonism of receptor function |
| Gene Expression Modulation | Microarray, RNA-Seq | Changes in cellular processes and functions |
Cell-Based Assays for Specific Biological Processes (e.g., Apoptosis Induction Mechanisms, Cell Cycle Modulation)
There is no published research detailing the effects of this compound on apoptosis induction or cell cycle modulation. Typically, investigations into a novel compound's anticancer potential would involve a series of cell-based assays to elucidate its mechanism of action.
For apoptosis, studies often employ techniques such as Annexin V/propidium iodide staining to detect early and late apoptotic cells, and Western blotting to measure the expression levels of key apoptotic proteins like caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP cleavage.
To assess cell cycle modulation, flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal whether a compound induces cell cycle arrest at a specific checkpoint. Further molecular analysis might examine the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.
However, no such data has been reported for this compound, leaving its impact on these fundamental cellular processes unknown.
Resistance Mechanisms and Target Adaptations in Response to this compound Exposure
Given the lack of any established biological activity or cellular targets for this compound, there is correspondingly no research on mechanisms of resistance to this compound.
Generally, cancer cells can develop resistance to therapeutic agents through various mechanisms. These can include increased drug efflux through transporters like P-glycoprotein, mutations in the drug's target protein that prevent binding, activation of alternative signaling pathways to bypass the drug's effect, or enhanced DNA repair mechanisms. For sulfonamide-based drugs in infectious diseases, resistance often arises from mutations in the target enzyme, dihydropteroate (B1496061) synthase.
Until the primary biological target and mechanism of action of this compound are identified, any discussion of potential resistance mechanisms remains purely hypothetical.
Computational and Theoretical Studies of 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide, identifying potential biological targets is the first step. Based on the activities of structurally similar pyridine (B92270) sulfonamides, potential targets could include enzymes such as carbonic anhydrases and various kinases. nih.govnih.gov
Ligand-Protein Interaction Analysis
Once a potential protein target is identified, molecular docking simulations can predict how this compound might bind within its active site. This analysis reveals crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the sulfonamide group (-SO2NH-) is a key pharmacophore known to interact with the zinc ion in the active site of carbonic anhydrases. nih.govmdpi.com The pyridine ring and the N-(2-methylpropyl) group would likely engage in hydrophobic interactions with nonpolar amino acid residues.
A hypothetical interaction profile based on common docking results for similar compounds is presented in Table 1.
Table 1: Hypothetical Ligand-Protein Interactions for this compound This table is a representation of potential interactions and is not based on experimental data for this specific compound.
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues in Target Protein |
| Hydrogen Bond | Sulfonamide NH | Aspartate, Glutamate, Serine |
| Hydrogen Bond | Sulfonamide SO2 | Threonine, Asparagine, Glutamine |
| Hydrophobic Interaction | 2-methylpropyl group | Leucine, Isoleucine, Valine, Phenylalanine |
| Hydrophobic Interaction | Pyridine ring | Tryptophan, Tyrosine, Proline |
| Pi-Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |
Binding Affinity Prediction and Scoring Functions
Docking programs employ scoring functions to estimate the binding affinity between the ligand and the protein, typically expressed in kcal/mol. A lower binding energy suggests a more stable and favorable interaction. These scoring functions take into account various energetic contributions, including electrostatic and van der Waals interactions. While these predictions are estimations, they are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing. For pyridine-sulfonamide derivatives, predicted binding energies can vary depending on the specific target and the docking software used. acs.org
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This technique simulates the movement of atoms and molecules, providing insights into the conformational changes and stability of the complex.
Protein-Ligand Complex Stability and Flexibility
MD simulations can assess the stability of the docked pose of this compound within the active site of a target protein. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the ligand remains stably bound. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding. Studies on other sulfonamides have shown that stable binding is often characterized by minimal fluctuations in the ligand's position within the binding pocket. peerj.comnih.gov
Solvent Effects and Hydration Shell Analysis
MD simulations explicitly model the effects of the solvent (typically water) on the protein-ligand complex. This is crucial as water molecules can play a significant role in mediating interactions and influencing binding affinity. Analysis of the hydration shell around the ligand and within the active site can reveal the displacement of water molecules upon binding, which can have important thermodynamic consequences.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. ekb.eg For this compound, these calculations can elucidate its electronic structure, reactivity, and spectroscopic properties.
Key parameters that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is valuable for predicting sites of electrophilic and nucleophilic attack.
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its electronic distribution and potential for intermolecular interactions. ekb.eg
A summary of typical quantum chemical descriptors is provided in Table 2.
Table 2: Representative Quantum Chemical Descriptors Values are hypothetical and for illustrative purposes.
| Descriptor | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron donation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron acceptance. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicates chemical stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | Partial charges on individual atoms. |
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier molecular orbital (FMO) analysis, specifically the investigation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a fundamental component of computational chemistry that provides critical insights into the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant determinant of molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability.
The HOMO of a pyridine sulfonamide derivative is typically localized on the electron-rich regions of the molecule, such as the pyridine ring and the sulfonamide group. The LUMO, conversely, is generally distributed over the electron-deficient areas. The distribution of these orbitals is crucial for understanding the molecule's interaction with biological targets.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not available in the reviewed literature.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded representation of electron-rich and electron-poor regions. Red colors typically indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors represent areas of positive potential (electron-poor), susceptible to nucleophilic attack. Intermediate potentials are often shown in green or yellow.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction is a crucial step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic properties. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics.
Permeability and Solubility Prediction
Permeability and solubility are key parameters that govern a drug's absorption. Computational models are frequently used to predict these properties. For instance, the Caco-2 cell permeability model is often used to predict intestinal absorption, while various models can estimate aqueous solubility.
Table 2: Predicted Permeability and Solubility of this compound
| ADME Parameter | Predicted Value | Interpretation |
| Caco-2 Permeability (nm/s) | >10 x 10-6 | High |
| Aqueous Solubility (logS) | -3.5 | Moderately Soluble |
Note: The data in this table is hypothetical and for illustrative purposes, as specific ADME predictions for this compound are not available in the reviewed literature.
Metabolic Stability and Metabolite Identification (Theoretical)
Predicting metabolic stability and identifying potential metabolites are essential for understanding a compound's half-life and potential for drug-drug interactions. In silico tools can predict the likelihood of metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. These tools can also identify the most probable sites of metabolism on the molecule.
For this compound, potential sites of metabolism could include the N-dealkylation of the methylpropyl group, hydroxylation of the pyridine ring, or hydroxylation of the methylpropyl group.
Table 3: Predicted Metabolic Properties of this compound
| Parameter | Prediction |
| CYP2D6 Inhibition | Non-inhibitor |
| CYP3A4 Inhibition | Non-inhibitor |
| Major Sites of Metabolism | N-dealkylation, Aromatic hydroxylation |
Note: The data in this table is hypothetical and for illustrative purposes, as specific metabolic predictions for this compound are not available in the reviewed literature.
Plasma Protein Binding Predictions
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), can significantly impact its distribution and availability to reach its target. In silico models can predict the percentage of a compound that will be bound to plasma proteins.
Table 4: Predicted Plasma Protein Binding of this compound
| Parameter | Predicted Value |
| Plasma Protein Binding (%) | >90% |
Note: The data in this table is hypothetical and for illustrative purposes, as specific plasma protein binding predictions for this compound are not available in the reviewed literature.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed based on a known active compound like this compound, it can be used as a 3D query to screen large chemical databases for novel compounds (scaffolds) that match the pharmacophore and are therefore likely to have similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. The pyridine sulfonamide core of this compound could serve as a starting point for generating such a pharmacophore model, with the various substituents contributing to the specific features of the model.
Lead Optimization Strategies for 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide Analogs
Strategies for Enhancing Potency and Selectivity
Enhancing the potency and selectivity of lead compounds like 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of the parent compound and evaluating the resulting biological activity, researchers can identify key structural features that contribute to its potency and selectivity.
For pyridine-sulfonamide analogs, modifications can be introduced at several positions. For instance, substitution on the pyridine (B92270) ring can significantly impact activity. The electronic and steric properties of the substituents can influence the binding affinity of the molecule to its target. Additionally, alterations to the N-(2-methylpropyl) group of the sulfonamide can be explored. Replacing this group with other alkyl or aryl substituents can modulate the lipophilicity and steric bulk of the molecule, potentially leading to improved interactions with the target protein.
A study on a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists demonstrated that even modest structural changes can significantly affect potency. For example, the pyridine derivative 4-(sulfomethyl)pyridine-2-carboxylic acid showed a modest IC50 of 40 microM. This highlights the importance of fine-tuning the substitution pattern to optimize biological activity.
Table 1: Hypothetical Modifications to Enhance Potency and Selectivity of this compound Analogs
| Modification Site | Proposed Modification | Rationale |
| Pyridine Ring | Introduction of electron-donating or electron-withdrawing groups | To modulate the electronic properties of the pyridine ring and enhance binding affinity. |
| N-alkyl group | Replacement with cyclic or aromatic moieties | To explore different steric and hydrophobic interactions within the binding pocket. |
| Sulfonamide Linker | Introduction of conformational constraints | To reduce flexibility and lock the molecule in a more active conformation. |
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping is a powerful strategy in lead optimization that involves replacing the core structure (scaffold) of a molecule with a chemically different but functionally equivalent one. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For this compound, the pyridine-sulfonamide core could be replaced with other heterocyclic systems that maintain the key pharmacophoric features. For example, a pyrazole (B372694) or a triazole ring could potentially mimic the hydrogen bonding and aromatic interactions of the pyridine ring. A study on PI3K/mTOR dual inhibitors utilized a scaffold hopping strategy to synthesize a series of sulfonamide methoxypyridine derivatives with different aromatic skeletons.
Bioisosteric replacement is a related concept where a functional group is replaced with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. This can be a valuable tool for fine-tuning the properties of a lead compound. In the context of this compound, the chloro substituent on the pyridine ring could be replaced with other bioisosteres such as a trifluoromethyl group or a cyano group to modulate its electronic properties and metabolic stability. Similarly, the sulfonamide group itself could be replaced with other acidic functional groups that can act as hydrogen bond donors and acceptors.
One study demonstrated that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, leading to enhanced activity. This highlights the potential of such replacements to improve the biological profile of a compound.
Table 2: Potential Scaffold Hopping and Bioisosteric Replacements for this compound
| Original Moiety | Proposed Replacement | Rationale |
| Pyridine Ring | Pyrazole, Triazole, Thiophene | To explore novel chemical space and potentially improve properties. |
| Chloro Group | CF3, CN, F | To modulate electronic properties and metabolic stability. |
| Sulfonamide Group | Carboxylic acid, Tetrazole | To maintain acidic character while potentially altering pharmacokinetic properties. |
Prodrug Design Considerations Based on this compound
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism of a parent drug. For sulfonamide-containing compounds like this compound, several prodrug approaches can be considered.
One common strategy is N-acylation of the sulfonamide nitrogen. This can increase the lipophilicity of the molecule, potentially enhancing its absorption. The acyl group can be designed to be cleaved by esterases or other enzymes in the body to release the active sulfonamide. Another approach involves creating prodrugs with a two-stage release mechanism, which can provide sustained delivery of the active drug. For example, a self-immolative spacer can be attached to the sulfonamide nitrogen, which is then linked to a trigger moiety.
The design of a prodrug must carefully consider the site of activation and the rate of conversion to the active drug to ensure that the desired therapeutic effect is achieved.
Fragment-Based Drug Design (FBDD) in the Context of Pyridine-Sulfonamides
Fragment-based drug design (FBDD) is a powerful method for identifying and developing lead compounds. It starts with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. These fragments are then optimized and linked together to create a more potent lead compound.
In the context of pyridine-sulfonamides, an FBDD approach could involve screening a library of fragments to identify those that bind to different sub-pockets of the target's active site. For instance, a fragment library could contain various substituted pyridines and another could contain a variety of sulfonamides. Once fragments that bind to adjacent sites are identified, they can be linked together to generate a novel pyridine-sulfonamide scaffold.
This approach offers several advantages, including the ability to explore a wider chemical space and a higher probability of identifying novel and potent inhibitors. The optimization of these fragments can be guided by structural information from techniques such as X-ray crystallography or NMR spectroscopy.
Future Directions and Perspectives on 2 Chloro N 2 Methylpropyl Pyridine 3 Sulfonamide Research
Emerging Methodologies for Mechanistic Elucidation of Sulfonamide Activity
A profound understanding of a compound's mechanism of action is fundamental to its development. For 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide, researchers are moving beyond conventional biochemical assays to more dynamic and precise techniques that can elucidate its interactions within a cellular context.
Advanced Imaging and Biophysical Techniques Modern resonance energy transfer methods, such as Förster resonance energy transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), are powerful tools for studying molecular interactions in living cells. nih.govmassbio.orgfrontiersin.org These techniques can provide real-time data on the binding of sulfonamides to their protein targets and any subsequent conformational changes. massbio.org BRET, in particular, offers advantages like a low background signal and is less prone to issues like autofluorescence and photobleaching that can affect FRET-based assays. berthold.comberthold.com
Cryo-Electron Microscopy (Cryo-EM) The "resolution revolution" in cryo-EM has made it an indispensable tool for structural biology, capable of determining the structures of large and complex biological macromolecules that are difficult to crystallize. nih.govcreative-biostructure.comresearchgate.net This technique can be pivotal in visualizing the binding of this compound to its target protein, offering atomic-level details of the interaction. researchgate.netnih.gov
Chemical Proteomics This field combines chemical synthesis and mass spectrometry to identify the protein targets of small molecules on a proteome-wide scale. nih.govmdpi.comingentaconnect.com By creating a chemical probe based on the this compound scaffold, researchers can isolate its binding partners from cell lysates. nih.gov This approach not only confirms the primary target but can also uncover potential off-target interactions, providing a more complete picture of the compound's biological effects. nih.govworldpreclinicalcongress.com
Potential for Developing Advanced Derivatives for Specific Biological Applications
The chemical structure of this compound serves as a versatile template for the design of advanced derivatives with enhanced properties. Through strategic chemical modifications, new analogs can be developed with improved potency, selectivity, and pharmacokinetic profiles for specific biological applications. rsc.orgrsc.org
Structure-Activity Relationship (SAR) Studies A systematic exploration of how structural changes to the molecule affect its biological activity is crucial. Modifications to the pyridine (B92270) ring, the sulfonamide linker, and the N-alkyl group can be guided by SAR data to optimize interactions with the target protein.
Prodrug Strategies To address potential challenges such as poor solubility or metabolic instability, prodrug versions of this compound can be developed. nih.govacs.org These are inactive forms of the drug that are chemically modified to be activated under specific physiological conditions, allowing for targeted delivery and release. rsc.org
| Scaffold Component | Potential Modification | Desired Outcome |
|---|---|---|
| Pyridine Ring | Substitution with electron-donating or withdrawing groups | Modulate electronic properties to enhance binding affinity |
| Sulfonamide Linker | Bioisosteric replacement (e.g., with a sulfoximine) | Improve metabolic stability and alter binding geometry |
| N-(2-methylpropyl) group | Introduction of polar functional groups or cyclization | Enhance solubility and fine-tune selectivity |
Integration of Artificial Intelligence and Machine Learning in Pyridine-Sulfonamide Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the discovery and optimization of novel pyridine-sulfonamides. dromicslabs.comresearchgate.net These computational approaches can analyze vast chemical and biological datasets to predict the properties of new molecules and even design them from the ground up. nih.govoup.com
Predictive Modeling Machine learning algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net These models can then predict the biological activity and potential toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netrsc.org
High-Throughput Screening (HTS) Analysis AI and ML can be invaluable in analyzing the large and complex datasets generated from HTS campaigns. These tools can help identify "hit" compounds and discern subtle structure-activity relationships that might be missed by traditional analysis methods.
Broader Implications of this compound Research within Chemical Biology
The study of this compound and its derivatives has implications that extend beyond its potential as a therapeutic agent, contributing to the broader field of chemical biology.
Development of Novel Chemical Probes Well-characterized, potent, and selective derivatives of this compound can serve as valuable chemical probes. nih.gov These tools can be used to investigate the function of specific proteins and pathways within complex biological systems, helping to unravel fundamental biological processes. mdpi.comnih.govljmu.ac.uk
Understanding Drug Resistance The emergence of drug resistance is a major challenge in medicine. nih.govrupahealth.com Studying the mechanisms by which cells or microorganisms develop resistance to this compound can provide crucial insights. biorxiv.orgresearchgate.netsemanticscholar.org This knowledge can inform the design of next-generation compounds that can overcome or bypass these resistance mechanisms.
Expanding Druggable Chemical Space The pyridine-sulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. researchgate.netnih.govresearchgate.net Research into molecules like this compound expands the known chemical space that can be effectively used to target a diverse array of proteins, thereby increasing the number of "druggable" targets for future therapeutic development.
Q & A
Basic: What spectroscopic and computational methods are recommended for structural characterization of 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide?
Answer:
Structural elucidation can be achieved using FTIR and FT-Raman spectroscopy to analyze functional groups (e.g., sulfonamide S=O stretches, pyridine ring vibrations) and confirm bond geometries. For advanced validation, quantum chemical calculations (e.g., B3LYP or B3PW91 methods with 6-311++G** or cc-pVTZ basis sets) optimize molecular geometry and predict vibrational frequencies, enabling comparison with experimental spectra . Conformational analysis via these methods can also identify dominant tautomers or rotamers .
Advanced: How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?
Answer:
Contradictions often arise from solvent effects, crystal packing forces, or incomplete basis sets in calculations. To address this:
- Solvent Correction : Incorporate solvent models (e.g., PCM or SMD) into DFT calculations to account for polarity effects .
- Crystallographic Validation : If single crystals are obtainable, X-ray diffraction (not explicitly cited but inferred from ) provides definitive bond lengths/angles.
- Basis Set Enhancement : Use larger basis sets (e.g., cc-pVTZ) to improve accuracy of electron correlation effects .
Basic: What synthetic strategies are applicable for synthesizing pyridine-3-sulfonamide derivatives like this compound?
Answer:
Key steps include:
- Sulfonylation : React pyridine-3-sulfonyl chloride with 2-methylpropylamine under basic conditions (e.g., pyridine or triethylamine) .
- Chlorination : Introduce the chloro substituent via electrophilic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement .
- Purification : Use column chromatography or recrystallization, with purity verified via HPLC (≥98% by reversed-phase methods) .
Advanced: How can molecular docking and dynamics simulations predict the interaction of this sulfonamide with biological targets?
Answer:
- Docking Workflow : Use software like AutoDock Vina to model binding poses, focusing on hydrogen bonding (e.g., sulfonamide -NH/S=O with active-site residues) and hydrophobic interactions (e.g., pyridine and 2-methylpropyl groups) .
- MD Simulations : Run 100+ ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability, RMSD fluctuations, and free energy landscapes (MM/PBSA or FEP) .
- Validation : Compare predicted binding modes with co-crystallized ligands (if available) or mutagenesis data .
Basic: What analytical techniques are suitable for detecting trace residues of this compound in environmental samples?
Answer:
- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Monitor transitions like m/z [M+H]⁺ → fragment ions (e.g., pyridine ring cleavage) .
- Sample Prep : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate sulfonamides from water/soil .
- Quantification : Use isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct matrix effects .
Advanced: What are the challenges in studying the environmental degradation pathways of this sulfonamide?
Answer:
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated, dechlorinated, or sulfonamide-cleaved products .
- Photolysis Studies : Exclude UV light (λ > 290 nm) to simulate sunlight, tracking degradation kinetics via HPLC-UV .
- Microbial Metabolism : Conduct aerobic/anaerobic soil slurry tests with LC-MSⁿ to profile biodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
